molecular formula C18H15ClN2O4 B5170476 4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid

Cat. No.: B5170476
M. Wt: 358.8 g/mol
InChI Key: WSSCFQZHRLBLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorobenzyl group, an amino group, and a dioxopyrrolidinyl group attached to a benzoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzylamine with a suitable dioxopyrrolidinyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile . The resulting intermediate is then reacted with benzoic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)amino]benzoic acid
  • 3-Amino-4-chlorobenzoic acid
  • 4-Amino-3-chlorobenzonitrile

Uniqueness

4-{3-[(4-Chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[3-[(4-chlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-13-5-1-11(2-6-13)10-20-15-9-16(22)21(17(15)23)14-7-3-12(4-8-14)18(24)25/h1-8,15,20H,9-10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSCFQZHRLBLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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